N,N'-(3,3'-dichlorobiphenyl-4,4'-diyl)bis(2-chloroacetamide)
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Overview
Description
{N},{N}‘-(3,3’-DICHLOROBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) is a synthetic organic compound characterized by the presence of two chlorinated biphenyl groups linked through a bis(chloroacetamide) moiety
Preparation Methods
The synthesis of {N},{N}‘-(3,3’-DICHLOROBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) typically involves the following steps:
Starting Materials: The synthesis begins with 3,3’-dichlorobiphenyl and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 3,3’-dichlorobiphenyl is reacted with 2-chloroacetyl chloride in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure {N},{N}‘-(3,3’-DICHLOROBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE).
Chemical Reactions Analysis
{N},{N}‘-(3,3’-DICHLOROBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The biphenyl core can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: Under acidic or basic conditions, the chloroacetamide groups can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
{N},{N}‘-(3,3’-DICHLOROBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {N},{N}‘-(3,3’-DICHLOROBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) involves its interaction with specific molecular targets. The chloroacetamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can lead to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
{N},{N}‘-(3,3’-DICHLOROBIPHENYL-4,4’-DIYL)BIS(2-CHLOROACETAMIDE) can be compared with other similar compounds, such as:
3,3’-Dichlorobiphenyl-4,4’-diamine: This compound has similar biphenyl and dichloro substituents but differs in its functional groups.
Pigment Yellow 83: Known for its azo linkage, this compound shares the dichlorobiphenyl core but has different substituents and applications.
N,N’-(3,3’-Dichlorobiphenyl-4,4’-diyl)dimaleimide: This compound has a similar biphenyl structure but features maleimide groups instead of chloroacetamide groups.
Each of these compounds has unique properties and applications, highlighting the versatility of the dichlorobiphenyl scaffold in chemical research and industrial applications.
Properties
Molecular Formula |
C16H12Cl4N2O2 |
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Molecular Weight |
406.1 g/mol |
IUPAC Name |
2-chloro-N-[2-chloro-4-[3-chloro-4-[(2-chloroacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-7-15(23)21-13-3-1-9(5-11(13)19)10-2-4-14(12(20)6-10)22-16(24)8-18/h1-6H,7-8H2,(H,21,23)(H,22,24) |
InChI Key |
HEMCTIUOJVONIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)NC(=O)CCl)Cl)Cl)NC(=O)CCl |
Origin of Product |
United States |
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